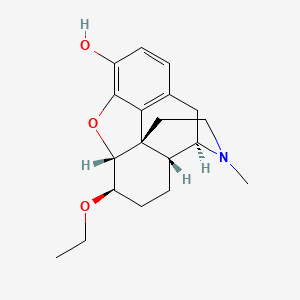
Morphinan-3-ol, 4,5-alpha-epoxy-6-beta-ethoxy-17-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Morphinan-3-ol, 4,5-alpha-epoxy-6-beta-ethoxy-17-methyl- is a complex organic compound belonging to the morphinan class of chemicals. These compounds are known for their significant pharmacological properties, particularly in the realm of pain management. The morphinan structure is characterized by a fused polycyclic system that includes a piperidine ring and an aromatic ring, making it a crucial scaffold in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morphinan-3-ol, 4,5-alpha-epoxy-6-beta-ethoxy-17-methyl- typically involves multiple steps, starting from simpler precursors. The process often includes:
Formation of the Morphinan Skeleton: This step involves the construction of the core morphinan structure through cyclization reactions.
Introduction of Functional Groups: Various functional groups, such as the epoxy and ethoxy groups, are introduced through specific reactions like epoxidation and etherification.
Final Modifications:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Morphinan-3-ol, 4,5-alpha-epoxy-6-beta-ethoxy-17-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl group to a carbonyl group.
Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.
Substitution: Substitution reactions can replace one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Conditions vary depending on the desired substitution, but reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are common.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
Morphinan-3-ol, 4,5-alpha-epoxy-6-beta-ethoxy-17-methyl- has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of various pharmaceuticals.
Biology: The compound is used in studies related to receptor binding and signal transduction.
Medicine: It is investigated for its potential analgesic properties and its role in pain management.
Industry: The compound is utilized in the production of other morphinan derivatives with therapeutic benefits.
Mechanism of Action
The mechanism of action of Morphinan-3-ol, 4,5-alpha-epoxy-6-beta-ethoxy-17-methyl- involves its interaction with opioid receptors in the central nervous system. The compound binds to these receptors, particularly the mu-opioid receptor, leading to the inhibition of pain signals. This interaction triggers a cascade of intracellular events, including the activation of G-proteins and the modulation of ion channels, ultimately resulting in analgesia .
Comparison with Similar Compounds
Similar Compounds
Morphine: A naturally occurring opioid with a similar morphinan structure.
Codeine: Another natural opioid, often used for its analgesic and antitussive properties.
Thebaine: A precursor to many semi-synthetic opioids, including oxycodone and buprenorphine.
Uniqueness
Morphinan-3-ol, 4,5-alpha-epoxy-6-beta-ethoxy-17-methyl- is unique due to its specific functional groups, which confer distinct pharmacological properties. The presence of the epoxy and ethoxy groups, along with the methyl substitution, differentiates it from other morphinan derivatives and influences its receptor binding affinity and efficacy .
Properties
CAS No. |
63732-71-8 |
|---|---|
Molecular Formula |
C19H25NO3 |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
(4R,4aR,7R,7aR,12bS)-7-ethoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-ol |
InChI |
InChI=1S/C19H25NO3/c1-3-22-15-7-5-12-13-10-11-4-6-14(21)17-16(11)19(12,18(15)23-17)8-9-20(13)2/h4,6,12-13,15,18,21H,3,5,7-10H2,1-2H3/t12-,13+,15+,18-,19-/m0/s1 |
InChI Key |
QPTNOARPVIMLCB-MKUCUKIISA-N |
Isomeric SMILES |
CCO[C@@H]1CC[C@H]2[C@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)O)CCN3C |
Canonical SMILES |
CCOC1CCC2C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















